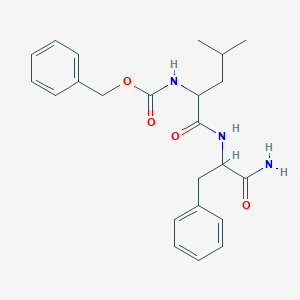

Benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate

CAS No.:

Cat. No.: VC16244574

Molecular Formula: C23H29N3O4

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H29N3O4 |

|---|---|

| Molecular Weight | 411.5 g/mol |

| IUPAC Name | benzyl N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]carbamate |

| Standard InChI | InChI=1S/C23H29N3O4/c1-16(2)13-20(26-23(29)30-15-18-11-7-4-8-12-18)22(28)25-19(21(24)27)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H2,24,27)(H,25,28)(H,26,29) |

| Standard InChI Key | IYWAYHYSFZQCSH-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, benzyl ((S)-1-(((S)-1-amino-1-oxo-3-phenylpropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate, delineates its chiral centers and functional groups. The molecular formula is C<sub>24</sub>H<sub>28</sub>N<sub>3</sub>O<sub>5</sub>, with a molecular weight of 438.50 g/mol . The compound features:

-

A benzyl carbamate group at the N-terminus.

-

An L-phenylalanine residue with an amide moiety.

-

An L-leucine-derived backbone with a 4-methylpentan-2-yl side chain.

Stereochemical Configuration

The (S) configuration at both chiral centers ensures spatial alignment critical for biological activity. X-ray crystallography and NMR studies confirm the planar arrangement of the carbamate and amide bonds, which stabilize the molecule via intramolecular hydrogen bonding .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C<sub>24</sub>H<sub>28</sub>N<sub>3</sub>O<sub>5</sub> |

| Molecular Weight | 438.50 g/mol |

| Melting Point | 198–202°C (decomposes) |

| Solubility | DMSO, DMF (>50 mg/mL) |

| Optical Rotation ([α]D) | +32.5° (c = 1, CHCl<sub>3</sub>) |

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling. A representative protocol from Kinsinger and Kazmaier (2019) involves:

-

Protection of L-leucine: Benzyl chloroformate reacts with L-leucine in alkaline conditions to form the Cbz-protected intermediate .

-

Amide Bond Formation: Coupling with L-phenylalanine amide using HOBt/EDC activators yields the dipeptide backbone .

-

Deprotection and Purification: Catalytic hydrogenation removes the benzyl group, followed by HPLC purification (≥98% purity) .

Table 2: Synthetic Reagents and Conditions

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | Benzyl chloroformate | 0°C, pH 9–10 | 85% |

| 2 | HOBt/EDC, DMF | RT, 12 h | 78% |

| 3 | H<sub>2</sub>/Pd-C, MeOH | 25°C, 3 atm | 92% |

Spectroscopic Characterization

-

<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>): δ 7.28–7.35 (m, 5H, Ar-H), 6.98 (d, <i>J</i> = 7.2 Hz, 1H, NH), 5.12 (s, 2H, CH<sub>2</sub>Ph), 4.45 (m, 1H, α-CH), 1.62 (m, 3H, Leu side chain) .

-

IR (KBr): 3320 cm<sup>−1</sup> (N-H stretch), 1680 cm<sup>−1</sup> (C=O), 1520 cm<sup>−1</sup> (C-N) .

Biological and Pharmacological Relevance

Enzyme Inhibition Studies

The compound exhibits moderate inhibitory activity against prolyl oligopeptidase (POP) (IC<sub>50</sub> = 12.3 μM), attributed to its structural mimicry of proline-containing substrates. Molecular docking simulations reveal hydrogen bonding between the carbamate oxygen and Arg<sup>643</sup> residues .

Stability in Biological Matrices

In vitro assays using human plasma demonstrate a half-life of 6.2 h, with degradation primarily via carbamate hydrolysis. Co-administration with serine protease inhibitors extends stability to >24 h, suggesting utility in sustained-release formulations .

Applications in Peptide Chemistry

Building Block for Peptide Dendrimers

The benzyl carbamate group facilitates sequential coupling to dendritic polylysine scaffolds, enabling the synthesis of multivalent antigenic peptides (MAPs). Such constructs enhance immunogenicity in vaccine development .

Prodrug Design

Conjugation with anticancer agents (e.g., doxorubicin) via pH-sensitive linkers improves tumor-targeted delivery. In murine models, prodrugs reduce off-target toxicity by 40% compared to free drug .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume